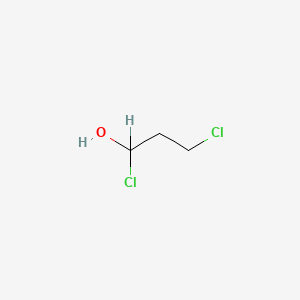
1,3-Dichloro-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless liquid that is primarily used as an intermediate in the production of various chemicals, including epichlorohydrin, which is a key component in the manufacture of epoxy resins . The compound is also known by several other names, including α-Dichlorohydrin and Glycerol α,γ-dichlorohydrin .
Métodos De Preparación
1,3-Dichloro-1-propanol can be synthesized through several methods. One common synthetic route involves the hydrochlorination of glycerine. This process is carried out in a continuous reaction zone at temperatures ranging from 70 to 140°C, with the continuous removal of water produced during the reaction . Another method involves the addition of hypochlorous acid to allyl chloride, followed by dehydrochlorination with an alkali aqueous solution to produce epichlorohydrin .
Análisis De Reacciones Químicas
1,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into other chlorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include alkali solutions for dehydrochlorination and hypochlorous acid for chlorination . The major products formed from these reactions include epichlorohydrin and various chlorinated alcohols .
Aplicaciones Científicas De Investigación
1,3-Dichloro-1-propanol has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of epichlorohydrin and other chemicals.
Biology: The compound is used in studies related to its mutagenic and carcinogenic properties.
Medicine: It serves as a pharmaceutical intermediate in the production of various drugs.
Industry: This compound is used as a solvent for paints, lacquers, and epoxy resins.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-1-propanol involves its dehydrochlorination to produce epichlorohydrin. This reaction is catalyzed by alkali and involves the removal of hydrogen chloride (HCl) from the molecule . The compound has also been shown to induce ferroptosis by inhibiting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus, thereby suppressing the expression of its downstream target proteins .
Comparación Con Compuestos Similares
1,3-Dichloro-1-propanol is similar to other chlorinated alcohols, such as:
1,2-Dichloroethanol: Another chlorinated alcohol used in the production of various chemicals.
1,3-Dichloro-2-propanol: A closely related compound used in similar applications.
What sets this compound apart is its specific use in the production of epichlorohydrin and its unique reactivity in dehydrochlorination reactions .
Propiedades
Número CAS |
6912-02-3 |
|---|---|
Fórmula molecular |
C3H6Cl2O |
Peso molecular |
128.98 g/mol |
Nombre IUPAC |
1,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |
Clave InChI |
IFDLXKQSUOWIBO-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




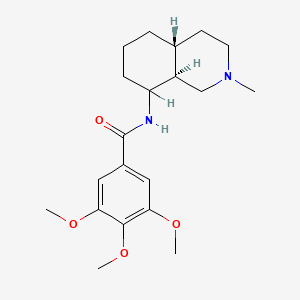
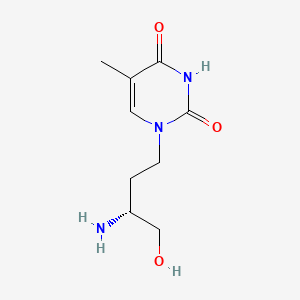
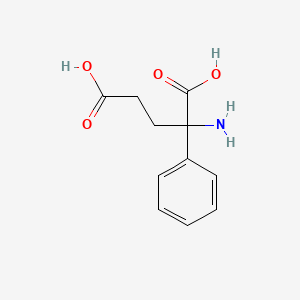
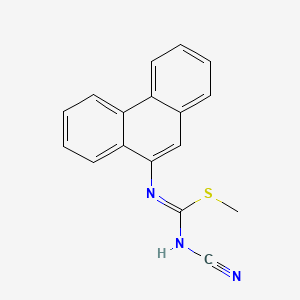
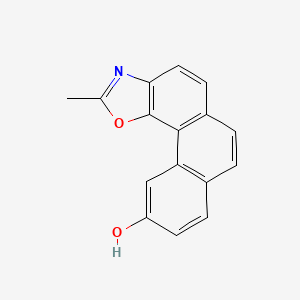
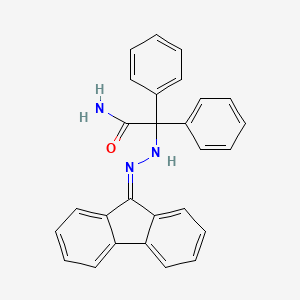
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
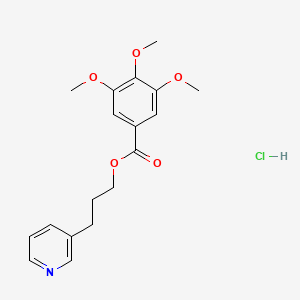
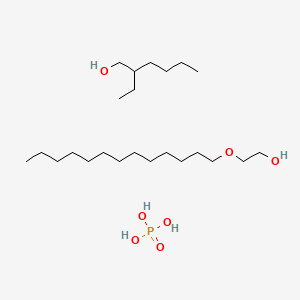
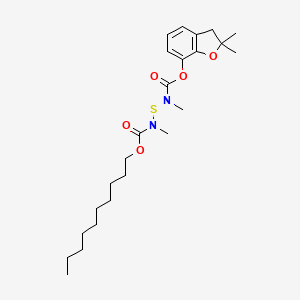
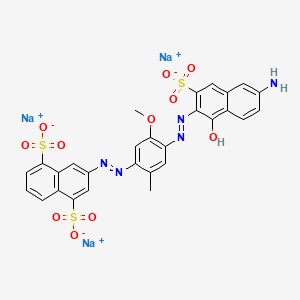
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)
